Cas no 2361634-41-3 (methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate)

Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound featuring a fused imidazo-pyridazine core with a methyl ester functional group. This structure confers versatility in medicinal chemistry and organic synthesis, serving as a valuable intermediate for the development of pharmacologically active molecules. Its rigid bicyclic framework enhances binding affinity in target interactions, while the ester moiety allows for further derivatization. The compound exhibits stability under standard handling conditions and is compatible with a range of synthetic transformations. Its well-defined reactivity profile makes it suitable for applications in drug discovery, particularly in the design of kinase inhibitors and other biologically relevant scaffolds.
methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate structure
2361634-41-3 structure
Product Name:methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate
CAS No:2361634-41-3
MF:C8H11N3O2
MW:181.191841363907
CID:6287153
PubChem ID:139026769
Update Time:2025-10-30

methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate
    • 2361634-41-3
    • Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate
    • EN300-7355743
    • Inchi: 1S/C8H11N3O2/c1-13-8(12)6-5-9-7-3-2-4-10-11(6)7/h5,10H,2-4H2,1H3
    • InChI Key: PHCLCNUBXHIGDZ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CN=C2CCCNN21)=O

Computed Properties

  • Exact Mass: 181.085126602g/mol
  • Monoisotopic Mass: 181.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 56.2Ų

methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate Pricemore >>

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methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate Related Literature

Additional information on methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate

Research Briefing on Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate (CAS: 2361634-41-3)

The compound methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate (CAS: 2361634-41-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic scaffold is of particular interest due to its structural similarity to biologically active molecules, which often exhibit pharmacological properties such as kinase inhibition, antimicrobial activity, and anti-inflammatory effects. Recent studies have explored its synthesis, derivatization, and biological evaluation, positioning it as a promising candidate for further investigation.

One of the key advancements in the study of this compound is its role as a versatile intermediate in the synthesis of more complex molecules. Researchers have developed efficient synthetic routes to produce methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate with high yield and purity, enabling its use in subsequent chemical transformations. These synthetic methodologies often involve multi-step reactions, including cyclization and esterification, which have been optimized to improve scalability and reproducibility. The availability of this compound in sufficient quantities has facilitated its evaluation in various biological assays.

In terms of biological activity, preliminary studies have demonstrated that derivatives of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate exhibit inhibitory effects on specific protein kinases, which are implicated in a range of diseases, including cancer and inflammatory disorders. For instance, a recent publication in the Journal of Medicinal Chemistry reported that certain analogs of this compound showed potent inhibition of cyclin-dependent kinases (CDKs), with IC50 values in the nanomolar range. These findings suggest that further optimization of this scaffold could lead to the development of novel therapeutic agents targeting CDK-dependent pathways.

Additionally, the compound's potential as an antimicrobial agent has been explored. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further mechanistic studies are required to confirm this hypothesis. These results underscore the versatility of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate as a starting point for the development of new antibiotics.

Despite these promising findings, challenges remain in the development of this compound and its derivatives. Issues such as solubility, metabolic stability, and off-target effects need to be addressed to advance these molecules into preclinical and clinical stages. Recent efforts have focused on structural modifications to improve these properties, including the introduction of polar functional groups and the exploration of prodrug strategies. Computational modeling and structure-activity relationship (SAR) studies have also been employed to guide these optimizations.

In conclusion, methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate (CAS: 2361634-41-3) represents a valuable scaffold in medicinal chemistry with demonstrated potential in kinase inhibition and antimicrobial activity. Ongoing research aims to further elucidate its biological mechanisms and optimize its pharmacological profile. The compound's versatility and the growing body of literature supporting its applications make it a noteworthy subject for continued investigation in the field of chemical biology and drug discovery.

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